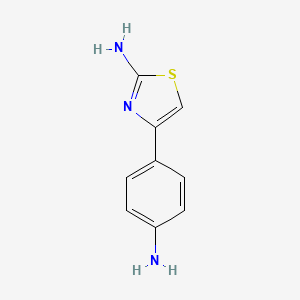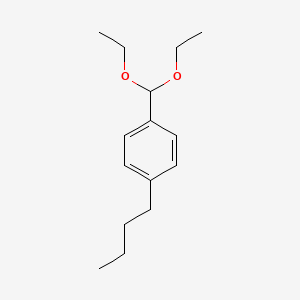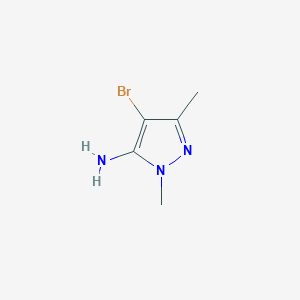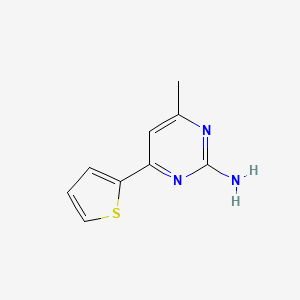![molecular formula C10H11N3OS B1268474 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 67795-42-0](/img/structure/B1268474.png)
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide
Overview
Description
WAY-248134 is a chemical compound known for its role as a LIM kinase 1 (LIMK1) inhibitor. LIMK1 is an enzyme that plays a crucial role in the regulation of the actin cytoskeleton, which is essential for various cellular processes such as cell division, migration, and differentiation.
Mechanism of Action
- The molecule possesses both nucleophilic (NH₂ group) and electrophilic (ester carbonyl) centers, as well as two centers in the 1,2-positions. These properties make it versatile for reacting with various electrophiles and nucleophiles, leading to the formation of heterocyclic systems .
Target of Action
Biochemical Analysis
Biochemical Properties
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with glycogen synthase kinase-3, bacterial histidine kinase, and heat shock protein Hsp90 . These interactions are crucial for its biochemical activity, as they can lead to enzyme inhibition or activation, affecting various biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of serine/threonine kinase B-Raf and TGF-βR1, which are critical for cell signaling and gene expression . Additionally, it can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been shown to inhibit the activity of glycogen synthase kinase-3 and bacterial histidine kinase . These interactions result in changes in gene expression and biochemical pathways, contributing to its overall biochemical activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, affecting its biochemical activity . Long-term exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been observed to have beneficial effects, such as enzyme inhibition and modulation of biochemical pathways . At higher doses, it can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal cellular function. Understanding the dosage effects is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. For example, it has been shown to interact with glycogen synthase kinase-3 and bacterial histidine kinase, influencing metabolic pathways related to energy production and cellular metabolism . These interactions are essential for its biochemical activity and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biochemical activity. This compound is transported by specific transporters and binding proteins, affecting its localization and accumulation within cells . Understanding its transport and distribution is crucial for optimizing its therapeutic potential and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . Its localization within cells can influence its biochemical activity, including enzyme inhibition or activation and modulation of biochemical pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of WAY-248134 involves several steps, starting from commercially available starting materials. The key steps typically include:
Formation of the Core Structure: The core structure of WAY-248134 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced or modified to achieve the desired chemical properties.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of WAY-248134 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems and advanced purification techniques to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: WAY-248134 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: WAY-248134 can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
WAY-248134 has a wide range of applications in scientific research:
Chemistry: Used as a tool to study the inhibition of LIMK1 and its effects on chemical pathways.
Biology: Helps in understanding the role of LIMK1 in cellular processes such as migration, division, and differentiation.
Medicine: Potential therapeutic applications in diseases where LIMK1 is implicated, such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of new drugs and therapeutic agents targeting LIMK1
Comparison with Similar Compounds
BMS-5: Another LIMK1 inhibitor with a different chemical structure.
SR7826: A compound that inhibits both LIMK1 and LIMK2.
Thiazovivin: Known for its role in modulating the actin cytoskeleton but with a different mechanism of action.
Uniqueness of WAY-248134: WAY-248134 is unique due to its high specificity for LIMK1, making it a valuable tool for studying the specific role of LIMK1 in various cellular processes. Its unique chemical structure also allows for distinct interactions with LIMK1 compared to other inhibitors .
Properties
IUPAC Name |
3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-4-3-5(2)13-10-6(4)7(11)8(15-10)9(12)14/h3H,11H2,1-2H3,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMLKCQDZJOSDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90346601 | |
| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67795-42-0 | |
| Record name | 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90346601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key chemical reactions involving 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide highlighted in the research?
A1: The research primarily focuses on utilizing this compound as a versatile building block for synthesizing a diverse range of heterocyclic compounds. [] Some key reactions include:
- Formation of Pyridothienopyrimidines: Reacting this compound (1a) or its N-aryl derivatives with carbon disulfide leads to the formation of pyridothienopyrimidines (2a-d). []
- Synthesis of Pyridothienothiazine: When N1-arylidene-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbohydrazides (derived from 1a) are reacted with carbon disulfide, pyridothienothiazine (3) is obtained. []
- Further Modifications: The synthesized pyridothienopyrimidines serve as precursors for various other compounds. For example, reacting them with arylidene malononitriles yields novel pyrido[3″,2″:4′,5′]thieno[3′,2′:4,5]pyrimido[2,1-b][1,3] thiazines. []
Q2: What is the significance of these synthesized compounds?
A2: While the research primarily focuses on synthetic methodology, the diverse array of heterocyclic compounds derived from this compound holds potential for various applications. These complex structures are frequently encountered in biologically active molecules, making them valuable for exploring new pharmaceutical leads. [] Further research is needed to evaluate their specific biological activities and potential therapeutic uses.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)




